2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
Description
2-Chloro-4-piperazin-1-ylpyrimidine dihydrochloride (CAS 634469-41-3) is a pyrimidine derivative featuring a piperazine ring at the 4-position and a chlorine substituent at the 2-position. The dihydrochloride salt enhances its aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development . This compound is structurally related to kinase inhibitors and other bioactive molecules, as evidenced by its piperazine-pyrimidine core, which is prevalent in pharmaceuticals targeting enzymes and receptors .
Properties
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBBOSNCXQHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride, involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, an aldehyde, and a carboxylic acid.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The piperazine moiety can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation products: N-oxides of the piperazine moiety.
Reduction products: Secondary amines derived from the piperazine moiety.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrimidine ring substituted with a piperazine moiety. Its structure contributes to its biological activity, making it a valuable scaffold in drug development.
Medicinal Chemistry
2-Chloro-4-piperazin-1-ylpyrimidine; dihydrochloride is primarily utilized in the design and synthesis of pharmaceutical compounds. It serves as a building block for drugs targeting various diseases, including neurological disorders and cancers.
Case Study: Bcr/Abl Kinase Inhibition
A study investigated the inhibitory effects of this compound on Bcr/Abl kinase, which is crucial in chronic myeloid leukemia (CML). The results indicated that 2-Chloro-4-piperazin-1-ylpyrimidine exhibited significant inhibition comparable to established therapies like Dasatinib, suggesting its potential as a lead compound in CML treatment.
Biological Studies
This compound plays a vital role in biological research due to its ability to interact with biological macromolecules. It is extensively studied for enzyme inhibition and receptor binding.
Recent studies have indicated that this compound may also exhibit anthelmintic properties, demonstrating efficacy against parasitic infections by targeting motility and viability of worms.
Anticancer Activity
The anticancer potential of 2-Chloro-4-piperazin-1-ylpyrimidine has been explored through various studies that highlight its ability to inhibit tumor cell proliferation.
Table: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Industrial Applications
Beyond medicinal uses, 2-Chloro-4-piperazin-1-ylpyrimidine; dihydrochloride is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals. Its unique chemical properties facilitate the development of new materials and chemical processes.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for drugs targeting neurological disorders and cancers |
| Biological Studies | Enzyme inhibition and receptor binding studies |
| Anticancer Activity | Inhibition of tumor cell proliferation |
| Industrial Use | Intermediate for agrochemicals and new materials |
Mechanism of Action
The mechanism of action of 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways involved: It may modulate signaling pathways, such as the JAK/STAT pathway, to exert its effects.
Comparison with Similar Compounds
Core Structural Variations
The compound’s pyrimidine core and piperazine substitution pattern are shared with several analogs, but key differences in substituents influence their biological and physicochemical profiles:
Physicochemical Properties
- Solubility : Conversion to dihydrochloride salts (e.g., in and ) is a standard method to improve water solubility for bioavailability .
- Lipophilicity: Piperazine-containing compounds often exhibit moderate logP values. For example, levocetirizine dihydrochloride has a logP of ~2.5, balancing membrane permeability and solubility . Data specific to 2-chloro-4-piperazin-1-ylpyrimidine dihydrochloride are lacking, but its structural simplicity suggests lower lipophilicity compared to bulkier analogs like vanoxerine.
Key Differentiators and Challenges
- Selectivity : Fluorinated analogs (e.g., 2-chloro-5-fluoro-4-piperazin-1-ylpyrimidine dihydrochloride) may offer improved target specificity due to fluorine’s electronegativity .
- Toxicity and Side Effects: Vanoxerine’s broad kinase inhibition risks off-target effects, whereas simpler structures like 2-chloro-4-piperazin-1-ylpyrimidine dihydrochloride might reduce polypharmacology .
- Synthetic Complexity : Bulky substituents (e.g., morpholine in ) complicate synthesis but enhance binding affinity .
Biological Activity
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chloro group and a pyrimidine moiety, which contributes to its unique biological profile. The specific substitution pattern enhances its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it may modulate the JAK/STAT pathway, which is crucial for cellular responses to cytokines and growth factors.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several pathogens. Its mechanism likely involves the inhibition of vital enzymatic pathways in bacteria, leading to cell death. In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been explored for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. For instance, compounds structurally related to 2-Chloro-4-piperazin-1-ylpyrimidine have shown promising results in reducing tumor growth in animal models .
Synthesis and Derivative Development
This compound serves as a building block for synthesizing more complex molecules. Its derivatives are being investigated for enhanced biological activities, including neuroprotective effects and anti-inflammatory properties .
Case Studies
A notable study evaluated the compound's efficacy in treating neurodegenerative diseases by targeting inflammatory pathways in microglial cells. The results indicated significant reductions in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Chloro-4-piperazin-1-ylpyrimidine | Yes | Yes | Yes |
| 2-Chloro-4-(piperazin-1-yl)pyrimidine | Moderate | Yes | No |
| Pyrimidine Derivatives | Varies | Limited | Some |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-chloro-4-piperazin-1-ylpyrimidine dihydrochloride?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine precursor and piperazine. For example:
- Step 1: React 2,4-dichloropyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Step 2: Isolate the intermediate base (2-chloro-4-piperazin-1-ylpyrimidine) via column chromatography.
- Step 3: Convert the base to the dihydrochloride salt by treatment with excess HCl (2:1 molar ratio) in ethanol, followed by recrystallization .
Key considerations: Use anhydrous conditions to avoid hydrolysis of the chloro group, and monitor reaction progress via TLC or HPLC .
Advanced: How can crystallographic data inconsistencies arise during structure determination of the dihydrochloride salt?
Answer:
Discrepancies in unit cell parameters or hydrogen bonding networks may stem from:
- Solvent inclusion: Residual solvents (e.g., ethanol) trapped during crystallization can alter lattice parameters. Use high-vacuum drying or thermal annealing to mitigate .
- Protonation ambiguity: The dihydrochloride form may exhibit partial protonation of piperazine nitrogens. Refine structures using SHELXL with restraints on HCl positions and validate via Fourier difference maps .
- Polymorphism: Screen multiple crystallization solvents (e.g., methanol/water vs. acetonitrile) to identify dominant polymorphs .
Basic: What analytical techniques validate the purity and stoichiometry of the dihydrochloride salt?
Answer:
- Elemental Analysis (EA): Confirm Cl⁻ content (theoretical ~22.6% for C₈H₁₂Cl₂N₄·2HCl) .
- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8.2 min) to detect impurities (e.g., unreacted piperazine or monohydrochloride byproducts) .
- ¹H/¹³C NMR: Verify the absence of solvent peaks and protonation state (e.g., downfield shifts for NH⁺ in D₂O) .
Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Yield variability often arises from:
- Incomplete substitution: Optimize reaction time and temperature (e.g., microwave-assisted synthesis at 120°C for 2 hours improves efficiency) .
- Salt formation inefficiency: Use HCl gas instead of aqueous HCl to enhance dihydrochloride precipitation .
- Byproduct formation: Introduce scavengers (e.g., molecular sieves) to absorb liberated H₂O during SNAr .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
- Storage: Store in airtight containers at 2–8°C, desiccated to prevent HCl liberation .
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How does the dihydrochloride form influence biochemical assay outcomes compared to the free base?
Answer:
- Solubility: The dihydrochloride salt enhances aqueous solubility (~50 mg/mL in PBS vs. <1 mg/mL for free base), critical for in vitro assays .
- Stability: The salt form reduces hygroscopicity, minimizing degradation during long-term storage .
- Bioactivity: Protonated piperazine may improve target binding (e.g., kinase inhibition assays show 2–3× higher potency for the salt form due to enhanced charge interactions) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model charge distribution on the pyrimidine ring. The C4-chloro group exhibits higher electrophilicity (Fukui f⁻ ≈ 0.15) than C2, favoring substitution at C4 .
- MD Simulations: Simulate solvation effects in DMSO to predict activation energy barriers for SNAr (~70 kJ/mol, consistent with experimental 80°C conditions) .
Basic: How to troubleshoot low yields in dihydrochloride recrystallization?
Answer:
- Solvent Selection: Use ethanol/water (4:1 v/v) for high recovery. Avoid acetone, which may co-solubilize HCl .
- Cooling Rate: Gradual cooling (1°C/min) promotes larger crystals with fewer inclusions .
- Salt Saturation: Pre-saturate ethanol with HCl gas to prevent dissociation during crystallization .
Advanced: What strategies differentiate polymorphs of the dihydrochloride salt?
Answer:
- PXRD: Compare diffraction patterns (e.g., Form I: peak at 12.3° 2θ; Form II: 10.7° 2θ) .
- DSC: Identify melting endotherms (Form I melts at 218°C; Form II at 205°C with a broader peak) .
- Raman Spectroscopy: Use peaks at 620 cm⁻¹ (Cl⁻ lattice vibrations) to distinguish packing motifs .
Basic: What are the compound’s key applications in medicinal chemistry research?
Answer:
- Kinase Inhibitor Scaffold: The pyrimidine-piperazine core is a template for ATP-competitive inhibitors (e.g., JAK2/STAT3 pathways) .
- Prodrug Synthesis: The chloro group enables conjugation with targeting moieties (e.g., antibody-drug conjugates via thiol-ene click chemistry) .
- Crystallographic Standards: Used as a heavy-atom derivative in SAD phasing for protein-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
